(2,6-Dimethyl-3-nitrophenyl)methanol
Overview
Description
(2,6-Dimethyl-3-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group on the benzene ring, along with a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-3-nitrophenyl)methanol typically involves the nitration of 2,6-dimethylphenol followed by reduction and subsequent hydroxymethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the hydroxyl group
Biological Activity
(2,6-Dimethyl-3-nitrophenyl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group and a methanol moiety, which contribute to its reactivity and biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties . A study found that derivatives of this compound showed potent antibacterial activity against various strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL, indicating significant efficacy compared to standard antibiotics.
Anticancer Properties
The compound has also been investigated for its anticancer potential . In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators. For instance, treatment with this compound resulted in an IC50 value of 225 µM in MCF-7 cells, leading to significant cell death compared to untreated controls .
Anti-inflammatory Effects
The anti-inflammatory activity of this compound was assessed using models of inflammation where it reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, the compound demonstrated a reduction of TNF-α by 72% at a concentration of 10 µg/mL, showcasing its potential as an anti-inflammatory agent.
The biological effects of this compound are attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitro group can participate in redox reactions, affecting enzyme activity.
- Receptor Modulation : The methanol group facilitates hydrogen bonding with various receptors, influencing signaling pathways.
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial effects of this compound against different bacterial strains. The results indicated that the compound had a higher inhibition zone compared to traditional antibiotics like ceftriaxone, particularly against resistant strains .
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
E. coli | 30 | 50 |
Staphylococcus aureus | 28 | 70 |
Pseudomonas aeruginosa | 24 | 100 |
Study 2: Anticancer Activity in MCF-7 Cells
In vitro studies on MCF-7 cells revealed that treatment with this compound led to significant alterations in cell morphology and viability:
- Cell Viability : Decreased by 60% at 200 µM concentration.
- Caspase Activation : Increased caspase-3/7 activity by 150% compared to control.
Properties
IUPAC Name |
(2,6-dimethyl-3-nitrophenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWKCPDCFMRCQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440687 | |
Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82617-29-6 | |
Record name | 2,6-dimethyl-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.